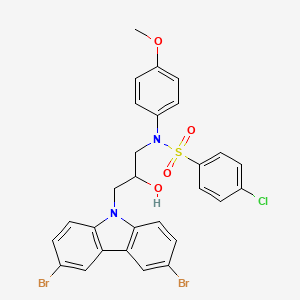

4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide

Descripción

This compound is a synthetic benzenesulfonamide derivative featuring a dibrominated carbazole core linked via a 2-hydroxypropyl chain. Key structural elements include:

- 4-Chloro substituent on the benzenesulfonamide ring.

- 4-Methoxyphenyl group as one of the N-substituents.

Propiedades

IUPAC Name |

4-chloro-N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23Br2ClN2O4S/c1-37-23-8-6-21(7-9-23)33(38(35,36)24-10-4-20(31)5-11-24)17-22(34)16-32-27-12-2-18(29)14-25(27)26-15-19(30)3-13-28(26)32/h2-15,22,34H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJBVWHPTQRDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)S(=O)(=O)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Br2ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Carbazole Derivative: The initial step involves the bromination of carbazole to obtain 3,6-dibromo-9H-carbazole. This can be achieved using bromine in the presence of a suitable solvent like chloroform.

Alkylation: The 3,6-dibromo-9H-carbazole is then alkylated with 3-chloro-2-hydroxypropylamine to introduce the hydroxypropyl group.

Sulfonamide Formation: The final step involves the reaction of the alkylated carbazole derivative with 4-chloro-N-(4-methoxyphenyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the nitro groups or halogen atoms, potentially converting them to amines or removing the halogens.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled temperatures.

Major Products

Oxidation: Products may include ketones or aldehydes depending on the specific site of oxidation.

Reduction: Amines or dehalogenated compounds are typical products.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity and functional group diversity.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs. The presence of the sulfonamide group is particularly noteworthy, as it is a common pharmacophore in many therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties conferred by the carbazole moiety.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Variations

The table below highlights key structural differences and similarities:

Key Structural and Functional Insights

Carbazole Core: The 3,6-dibromo substitution (common in all carbazole-containing analogs) likely enhances lipophilicity and binding affinity to neuronal targets .

Benzenesulfonamide Modifications :

- 4-Chloro vs. 4-Methyl : The chloro group (electron-withdrawing) may increase the sulfonamide’s acidity compared to the methyl group (electron-donating), altering interactions with enzymatic targets .

- 4-Methoxyphenyl vs. 3-Methoxyphenyl : Positional isomerism of the methoxy group could influence steric hindrance and hydrogen-bonding capacity, impacting receptor selectivity .

Research Findings and Mechanistic Comparisons

- Compound 1 : Promotes neurogenesis by inducing final cell division in differentiating neural stem cells (NSCs), independent of growth factors .

- Compound 2 : Enhances NSC survival in the absence of EGF/FGF2 but inhibits proliferation when growth factors are present .

- Modulation of NSC differentiation through sulfonamide interactions with intracellular signaling pathways.

Actividad Biológica

4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including anticancer, antimicrobial, and enzyme inhibition effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a carbazole core substituted with bromine, chlorine, and methoxy groups. Its molecular formula is , with a molecular weight of approximately 508.634 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H17Br2ClN2O2S |

| Molecular Weight | 508.634 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 678.4 ± 55.0 °C |

| Flash Point | 364.1 ± 31.5 °C |

Anticancer Activity

Recent studies have indicated that compounds derived from the carbazole family exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of a related carbazole derivative against several cancer cell lines using MTT assays. The results demonstrated that the compound induced significant cell death in a dose-dependent manner, particularly in MCF7 cells.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against several bacterial strains. The results suggest that it possesses moderate to high antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 12 |

Enzyme Inhibition

In addition to its cytotoxic and antimicrobial properties, the compound has been investigated for its ability to inhibit various enzymes associated with disease processes. For example, it has shown inhibitory effects on alkaline phosphatase and other enzymes involved in cancer progression.

Research Findings

A recent study highlighted that the compound inhibited alkaline phosphatase activity by approximately 50% at a concentration of 100 µM, suggesting potential applications in cancer therapy where alkaline phosphatase plays a role in tumor progression.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:

- Intercalation with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The presence of halogen atoms may enhance ROS production, leading to oxidative stress in cancer cells.

- Modulation of Cell Signaling Pathways : The compound may influence pathways involved in cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.